Iron-nickel oxide

oxygen evolution reaction electrocatalysis alkaline electrolyzer

Researchers often face inconsistent performance when sourcing spinel ferrites, as simple NiO/Fe₂O₃ blends cannot replicate the inverse-spinel cation distribution of phase-pure NiFe₂O₄ (CAS 12168-54-6). This compound delivers quantifiable, application-verified advantages: • OER overpotential η₁₀=290 mV - a 60 mV advantage over CoFe₂O₄, directly lowering electrolyzer stack energy costs. • Specific capacitance 810 F g⁻¹ at 1 A g⁻¹ - 19% higher than CoFe₂O₄ for extended supercapacitor discharge. • 95% methylene blue photodegradation in 120 min under visible light; 700 mAh g⁻¹ anode capacity with 27% superior cycling retention. Supplied as nanopowder (≥98% trace metals, <50 nm APS) or technical grade; ambient storage. Consistent lot-to-lot quality for electrocatalysis, energy storage, and environmental remediation scale-up.

Molecular Formula Fe2NiO4
Molecular Weight 234.38 g/mol
Cat. No. B8144604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIron-nickel oxide
Molecular FormulaFe2NiO4
Molecular Weight234.38 g/mol
Structural Identifiers
SMILESO=[Fe]O[Fe]=O.O=[Ni]
InChIInChI=1S/2Fe.Ni.4O
InChIKeyNQNBVCBUOCNRFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NiFe₂O₄ Spinel: Overview & Procurement


Iron‑nickel oxide, specifically the nickel ferrite spinel NiFe₂O₄, is a mixed transition‑metal oxide that crystallizes in an inverse spinel structure where Ni²⁺ predominantly occupies octahedral sites and Fe³⁺ is distributed over both tetrahedral and octahedral sites [1]. This cation arrangement imparts moderate saturation magnetization (~45 emu g⁻¹), a narrow optical band gap (~1.7 eV), and excellent chemical stability, making it a versatile material for electrocatalysis, energy storage, and environmental remediation [1]. Its intrinsic electrical conductivity and redox‑active surface sites distinguish it from single‑metal oxides and enable its use in applications that demand simultaneous magnetic functionality and catalytic activity.

Why Generic Substitutes Fail for NiFe₂O₄


Simple physical mixtures of NiO and Fe₂O₃ or substitution by isostructural spinels such as CoFe₂O₄ or MnFe₂O₄ cannot reproduce the precise cation distribution, electronic structure, and redox synergy of NiFe₂O₄ [1]. The unique inverse‑spinel arrangement of Ni²⁺ in octahedral sites creates high‑density active centers for oxygen electrocatalysis and influences the band‑edge positions that govern visible‑light photocatalytic activity [1]. Even chemically similar spinels exhibit distinctly different overpotentials, specific capacitances, and cycling stabilities, making material‑by‑material qualification essential for scientific selection and procurement.

NiFe₂O₄: Quantitative Evidence vs. Analogs


OER Overpotential: vs. CoFe₂O₄ & MnFe₂O₄

In a direct comparative study, defect‑rich NiFe₂O₄ nanoparticles required an overpotential of only 290 mV to achieve a current density of 10 mA cm⁻², whereas CoFe₂O₄ and MnFe₂O₄ nanoparticles required 350 mV and 410 mV, respectively, under identical conditions [1]. The 60 mV lower overpotential relative to CoFe₂O₄ directly translates to improved energy efficiency in water electrolysis cells.

oxygen evolution reaction electrocatalysis alkaline electrolyzer

Supercapacitor Specific Capacitance: vs. CoFe₂O₄ & MnFe₂O₄

When tested as electrode materials for aqueous supercapacitors, NiFe₂O₄ nanoparticles delivered a specific capacitance of 810 F g⁻¹ at a discharge current of 1 A g⁻¹, which is 19% higher than the 680 F g⁻¹ of CoFe₂O₄ and 45% higher than the 560 F g⁻¹ of MnFe₂O₄ prepared by the same sol–gel method [1]. The measured capacitance retention after 2000 charge‑discharge cycles was also superior for NiFe₂O₄ (91%) compared to CoFe₂O₄ (84%).

supercapacitor specific capacitance spinel ferrite electrode

Visible-Light Photocatalytic Degradation: vs. CoFe₂O₄ & Fe₃O₄

Under visible‑light irradiation (λ > 420 nm), NiFe₂O₄ nanoparticles achieved 95% degradation of methylene blue (MB) within 120 min, compared to only 76% for CoFe₂O₄ and 48% for Fe₃O₄ under the same reaction conditions [1]. The superior performance is attributed to the narrower band gap and more favorable valence‑band position of NiFe₂O₄, which enhances hydroxyl radical generation.

photocatalysis methylene blue degradation visible‑light activity

Li-Ion Anode Cycling Capacity: vs. CoFe₂O₄ & Fe₃O₄

After 100 galvanostatic charge/discharge cycles at 0.5 A g⁻¹, NiFe₂O₄ nanofibers retained a reversible capacity of 700 mAh g⁻¹, whereas CoFe₂O₄ and Fe₃O₄ nanofibers delivered only 550 mAh g⁻¹ and 450 mAh g⁻¹, respectively [1]. The higher capacity retention of NiFe₂O₄ is linked to its stable inverse‑spinel structure that buffers volume changes during lithiation/delithiation.

lithium-ion battery anode material cycling stability

NiFe₂O₄ Best Application Scenarios


Alkaline Water Electrolysis for Green Hydrogen

NiFe₂O₄’s low OER overpotential (η₁₀ = 290 mV vs. 350 mV for CoFe₂O₄) [1] allows electrolyzer stacks to operate at reduced cell voltages, directly lowering the levelized cost of hydrogen. The quantified 60 mV advantage means that at industrial current densities, the energy savings per stack are substantial, justifying its selection over other spinel ferrites for electrode fabrication in proton‑exchange‑membrane‑based or concentrated‑alkaline electrolyzers.

High-Energy-Density Aqueous Supercapacitor Electrodes

With a demonstrated specific capacitance of 810 F g⁻¹ at 1 A g⁻¹, exceeding CoFe₂O₄ by 19% [2], NiFe₂O₄ is the preferred active material for symmetric and asymmetric supercapacitors targeting high power and energy density. The quantified margin directly translates to longer discharge times per unit mass, making it ideal for grid‑scale energy buffering and portable electronics where weight is critical.

Visible-Light Photocatalytic Wastewater Remediation

The ability to degrade 95% of methylene blue under visible light within 120 min, versus 76% for CoFe₂O₄ [3], positions NiFe₂O₄ as a superior catalyst for continuous‑flow photocatalytic reactors treating textile and pharmaceutical effluents. The nearly complete mineralization efficiency reduces downstream polishing steps and catalyst consumption, providing a clear operational cost advantage.

Next-Generation Lithium-Ion Battery Anodes

The 700 mAh g⁻¹ capacity retention after 100 cycles at 0.5 A g⁻¹, which is 27% higher than CoFe₂O₄ [4], makes NiFe₂O₄ a high‑capacity anode candidate for electric vehicle and grid‑storage batteries. The data demonstrate that substituting CoFe₂O₄ or Fe₃O₄ with NiFe₂O₄ in anode formulations can increase cell‑level energy density and extend cycle life, reducing lifetime cost per kWh.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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